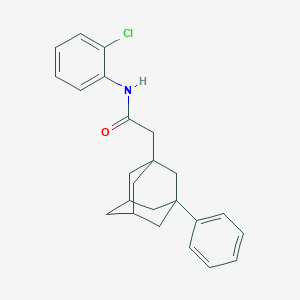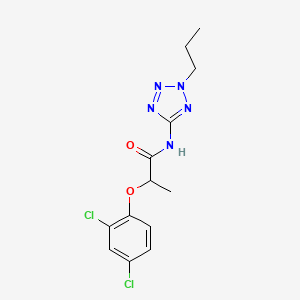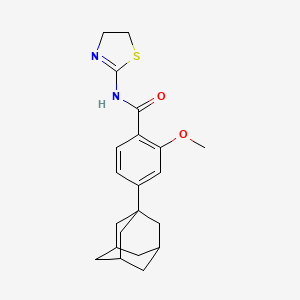
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide
描述
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide, also known as CL-220, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CL-220 is a member of the adamantane family, which is a class of compounds known for their antiviral, antitumor, and antiparkinsonian activities. In
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is not fully understood, but it is believed to act on multiple targets within cells. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the influenza virus by interfering with the viral nucleoprotein.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can reduce tumor growth in mouse models of breast and lung cancer. This compound has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
实验室实验的优点和局限性
One advantage of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is its broad-spectrum antiviral and antitumor activity. This compound has been shown to be effective against multiple types of cancer and viral infections. Another advantage is its low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies, which makes it difficult to assess its safety and efficacy in humans.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer and viral therapies. Additionally, more in vivo studies are needed to assess the safety and efficacy of this compound in animal models. Finally, clinical trials are needed to evaluate the potential of this compound as a therapeutic agent in humans.
科学研究应用
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and viral infections. In vitro studies have shown that this compound has antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have antiviral activity against the influenza virus and herpes simplex virus.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO/c25-20-8-4-5-9-21(20)26-22(27)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERUZYSMOFLUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)


![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)
![ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)
![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111320.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
![2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4111324.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)

